![molecular formula C16H8Cl2F6N2 B12556283 (1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride CAS No. 189114-79-2](/img/structure/B12556283.png)
(1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1Z,2Z)-N~1~,N~2~-ビス[4-(トリフルオロメチル)フェニル]エタンビス(イミドイル)ジクロリドは、そのユニークな構造特性とさまざまな分野における潜在的な用途で知られる化学化合物です。この化合物は、エタンビス(イミドイル)骨格に2つのトリフルオロメチルフェニル基が結合しており、合成化学と材料科学において注目されています。
準備方法
合成経路と反応条件
(1Z,2Z)-N~1~,N~2~-ビス[4-(トリフルオロメチル)フェニル]エタンビス(イミドイル)ジクロリドの合成は、通常、4-(トリフルオロメチル)ベンズアルデヒドを適切なアミンと制御された条件下で反応させることから始まります。この反応は、多くの場合、触媒の存在下、不活性雰囲気下で行われ、望ましくない副反応を防ぎます。 得られた中間体を次いで塩素化剤で処理すると、最終生成物が得られます .
工業的製造方法
この化合物の工業的製造には、一貫した品質と収率を確保するために、連続フローリアクターを用いた大規模合成が用いられる場合があります。このプロセスは、廃棄物を最小限に抑え、製造コストを削減するように最適化されており、商業的な用途が可能になります。
化学反応の分析
反応の種類
(1Z,2Z)-N~1~,N~2~-ビス[4-(トリフルオロメチル)フェニル]エタンビス(イミドイル)ジクロリドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応する酸化物を形成するために酸化することができます。
還元: 還元反応は、アミンまたは他の還元された形態をもたらす可能性があります。
置換: 化合物中のハロゲン原子は、他の官能基で置換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応用の求核剤があります。 これらの反応は、一般的に高い選択性と収率を確保するために、制御された温度と圧力下で行われます .
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はトリフルオロメチル置換酸化物を生成する可能性があり、還元はトリフルオロメチル置換アミンを生成する可能性があります。
科学研究の応用
化学
化学において、(1Z,2Z)-N~1~,N~2~-ビス[4-(トリフルオロメチル)フェニル]エタンビス(イミドイル)ジクロリドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、特定の特性を持つ新規材料を作成することができます。
生物学
この化合物は、特に酵素相互作用とタンパク質-リガンド結合の研究において、生物学的調査で潜在的な用途があります。そのトリフルオロメチル基は、生物学的システムにおける結合親和性と選択性を強化することができます。
医学
医学では、この化合物は医薬品中間体としての可能性が探索されています。さまざまな化学修飾を受けられることから、創薬のための貴重な出発物質となります。
工業
工業的には、(1Z,2Z)-N~1~,N~2~-ビス[4-(トリフルオロメチル)フェニル]エタンビス(イミドイル)ジクロリドは、特殊化学品や先端材料の製造に使用されています。 その安定性と反応性により、コーティング、接着剤、電子材料などの用途に適しています .
科学的研究の応用
Chemistry
In chemistry, (1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its trifluoromethyl groups can enhance binding affinity and selectivity in biological systems.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its ability to undergo various chemical modifications makes it a valuable starting material for drug development.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials .
作用機序
(1Z,2Z)-N~1~,N~2~-ビス[4-(トリフルオロメチル)フェニル]エタンビス(イミドイル)ジクロリドの作用機序には、特定の分子標的との相互作用が含まれます。トリフルオロメチル基は、化合物の細胞膜への浸透能力と細胞内タンパク質との相互作用を強化します。 この相互作用は、酵素活性を調節し、さまざまな生化学経路に影響を与える可能性があります .
類似化合物との比較
類似化合物
- (1Z,2Z)-N~1~-(2,4-ジメチルフェニル)-N~2~-(4-メトキシフェニル)エタンビス(イミドイル)ジクロリド
- (1Z,2Z)-N~1~-(2,4-ジメチルフェニル)-N~2~-(4-メチルフェニル)エタンビス(イミドイル)ジクロリド
独自性
類似の化合物と比較して、(1Z,2Z)-N~1~,N~2~-ビス[4-(トリフルオロメチル)フェニル]エタンビス(イミドイル)ジクロリドは、そのトリフルオロメチル基により、ユニークな化学的および物理的特性を備えています。これらの基は、化合物の安定性、反応性、およびさまざまな用途の可能性を高めます。
特性
CAS番号 |
189114-79-2 |
|---|---|
分子式 |
C16H8Cl2F6N2 |
分子量 |
413.1 g/mol |
IUPAC名 |
N,N'-bis[4-(trifluoromethyl)phenyl]ethanediimidoyl dichloride |
InChI |
InChI=1S/C16H8Cl2F6N2/c17-13(25-11-5-1-9(2-6-11)15(19,20)21)14(18)26-12-7-3-10(4-8-12)16(22,23)24/h1-8H |
InChIキー |
OCRFCPFNDAQBIM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(F)(F)F)N=C(C(=NC2=CC=C(C=C2)C(F)(F)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12556212.png)
![2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine](/img/structure/B12556216.png)
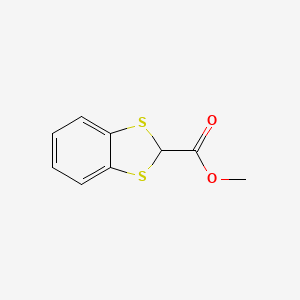
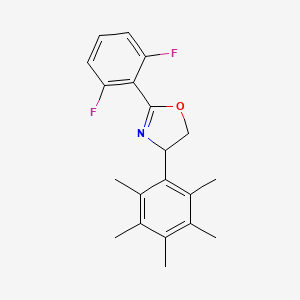
![2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione](/img/structure/B12556223.png)
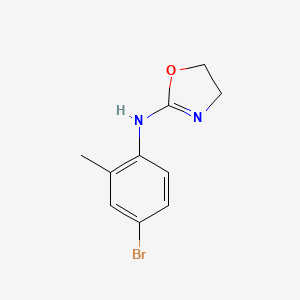
![3-{[(Cyclohex-1-en-1-yl)methyl]amino}propan-1-ol](/img/structure/B12556235.png)

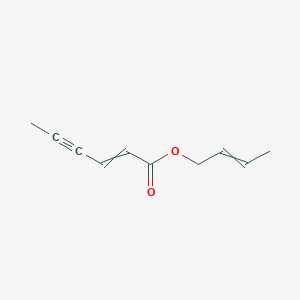

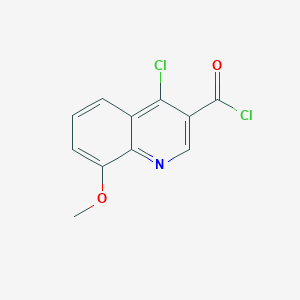
![Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B12556264.png)
![2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide](/img/structure/B12556265.png)

